1-Chloro-2,2-dimethylcyclopropane-1-sulfonyl chloride
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Overview
Description
1-Chloro-2,2-dimethylcyclopropane-1-sulfonyl chloride is an organic compound with the molecular formula C5H8Cl2O2S It is a derivative of cyclopropane, characterized by the presence of a sulfonyl chloride group and a chlorine atom attached to the cyclopropane ring
Preparation Methods
The synthesis of 1-Chloro-2,2-dimethylcyclopropane-1-sulfonyl chloride typically involves the reaction of 2,2-dimethylcyclopropane-1-sulfonyl chloride with a chlorinating agent. The reaction conditions often require a controlled environment to ensure the desired product is obtained with high purity. Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to optimize yield and efficiency .
Chemical Reactions Analysis
1-Chloro-2,2-dimethylcyclopropane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The sulfonyl chloride group can be oxidized or reduced under specific conditions, resulting in the formation of sulfonic acids or sulfonamides.
Hydrolysis: In the presence of water, the compound can hydrolyze to form sulfonic acid derivatives.
Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
1-Chloro-2,2-dimethylcyclopropane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive sulfonyl chloride group.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-2,2-dimethylcyclopropane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present .
Comparison with Similar Compounds
1-Chloro-2,2-dimethylcyclopropane-1-sulfonyl chloride can be compared with other similar compounds such as:
2,2-Dimethylcyclopropane-1-sulfonyl chloride: Lacks the chlorine atom, resulting in different reactivity and applications.
Cyclopropanesulfonyl chloride: A simpler structure without the dimethyl groups, leading to different chemical properties.
1,1-Dichloro-2,2-dimethylcyclopropane: Contains two chlorine atoms, resulting in different reactivity patterns.
Properties
Molecular Formula |
C5H8Cl2O2S |
---|---|
Molecular Weight |
203.09 g/mol |
IUPAC Name |
1-chloro-2,2-dimethylcyclopropane-1-sulfonyl chloride |
InChI |
InChI=1S/C5H8Cl2O2S/c1-4(2)3-5(4,6)10(7,8)9/h3H2,1-2H3 |
InChI Key |
DZSOZWVVRBZRBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1(S(=O)(=O)Cl)Cl)C |
Origin of Product |
United States |
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